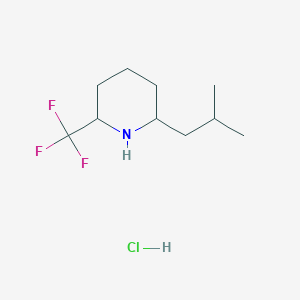

2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride

説明

特性

IUPAC Name |

2-(2-methylpropyl)-6-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F3N.ClH/c1-7(2)6-8-4-3-5-9(14-8)10(11,12)13;/h7-9,14H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGQJOGPQKUKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCC(N1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-51-5 | |

| Record name | Piperidine, 2-(2-methylpropyl)-6-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

生物活性

2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride is a synthetic organic compound that has garnered interest in biological research due to its potential therapeutic applications. This compound, identified by its CAS number 1132-61-2, is primarily studied for its role as a buffering agent in biological systems and its possible pharmacological effects.

The compound features a piperidine ring substituted with a trifluoromethyl group and an isopropyl side chain. This unique structure contributes to its solubility and stability in various biological environments, making it suitable for use in cell cultures and biochemical assays.

Biological Activity

Research indicates that 2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride exhibits several biological activities:

While specific mechanisms for this compound are not extensively documented, its structural characteristics suggest several possible interactions:

- Enzyme Modulation : The trifluoromethyl group may enhance lipophilicity, allowing the compound to interact with lipid membranes or specific enzymes involved in metabolic pathways.

- Receptor Interactions : Similar compounds have shown the ability to modulate receptor activity, which could be a pathway for its biological effects.

Research Findings

Recent studies have focused on the pharmacological potential of piperidine derivatives. For instance, structural modifications of related compounds have demonstrated significant variations in biological activity, suggesting that subtle changes in chemical structure can lead to enhanced therapeutic properties .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various piperidine derivatives, including those similar to 2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride. Results indicated moderate activity against Gram-positive and Gram-negative bacteria, warranting further investigation into structure-activity relationships (SAR) .

- Cytotoxicity Assays : In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines. The findings suggest that compounds with similar piperidine structures may inhibit cell proliferation through apoptosis induction, although specific data on this compound remain scarce .

Comparative Analysis

A comparative analysis of related compounds reveals varying degrees of biological activity based on structural differences:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride | Piperidine with trifluoromethyl | Moderate | Emerging interest |

| N-(4-Methoxypyridin-2-yl) derivatives | Modified piperidine | High | Significant inhibition |

| 1-(4-Methoxyoxolan-3-yl)-1H-triazole derivatives | Triazole-based | Low | Variable efficacy |

科学的研究の応用

Medicinal Chemistry

The compound is primarily recognized for its utility as a building block in the synthesis of pharmaceutical agents. Its unique trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective as drugs.

Anticancer Agents

Research indicates that derivatives of 2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride have shown potential in the development of anticancer medications. A notable study highlighted its application in synthesizing compounds targeting lung and colon cancers, demonstrating promising activity against these malignancies .

Neurological Disorders

The compound has been investigated for its effects on neurotransmitter systems, particularly as a ligand for serotonin receptors. Its derivatives are being explored for their potential to treat conditions such as depression and anxiety by modulating serotonin pathways .

Synthesis of Organic Molecules

The versatility of 2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride extends to its role as a reagent in organic synthesis. It serves as a precursor for various chemical transformations, including:

- Ring-opening reactions : The compound can be utilized in reactions involving oxabenzonorbornadiene, leading to the formation of substituted piperidines .

- Formation of heterocycles : Its structure allows for the creation of complex heterocyclic compounds through cyclization processes, which are crucial in drug development.

Case Study: Synthesis of Anticancer Compounds

A recent study focused on synthesizing a series of piperidine derivatives from 2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride aimed at enhancing anticancer activity. The synthesized compounds were tested for cytotoxicity against various cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutics .

Case Study: Neuropharmacological Applications

Another investigation explored the use of this compound in creating novel antidepressants. The research demonstrated that certain derivatives had a significant impact on serotonin receptor binding, suggesting their potential as therapeutic agents for treating mood disorders .

Data Tables

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Several piperidine and spirocyclic derivatives with trifluoromethyl or halogen substituents have been synthesized, as described in EP 4 374 877 A2 (2024). Key examples include:

Table 1: Comparison of Structural and Functional Features

Key Observations :

Molecular Complexity : The target compound is simpler (MW 245.72) compared to spirocyclic derivatives (MW >750), which may enhance its bioavailability .

Functional Groups :

- The trifluoromethyl (-CF₃) group is a common feature, enhancing lipophilicity and metabolic resistance .

- Halogen substituents (e.g., chloro in Example 6) may improve target affinity but increase molecular weight .

Synthetic Complexity : The target compound’s synthesis likely involves fewer steps than spirocyclic analogues, which require multi-step protocols with specialized reagents (e.g., cesium carbonate, HPLC purification) .

Pharmacologically Relevant Piperidine Derivatives

Ethylphenidate Hydrochloride (Impurity E)

- Structure : Ethyl ester variant of methylphenidate.

- Comparison :

- Both compounds are piperidine hydrochlorides, but ethylphenidate’s ester group alters pharmacokinetics (e.g., slower hydrolysis vs. methylphenidate).

- The target compound lacks ester functionality, suggesting distinct metabolic pathways.

準備方法

Hantzsch-Type Cyclization and Piperidine Formation

A key initial step is the formation of the piperidine ring via a Hantzsch-type cyclization. This involves the condensation of trifluoromethyl-substituted precursors with isovaleraldehyde and ammonia in a lower alkylnitrile solvent such as acetonitrile or butyronitrile. The reaction typically proceeds as follows:

- Two molecules of trifluoromethyl-substituted starting material (e.g., TMTFAA) react with one molecule of isovaleraldehyde and ammonia.

- Ammonia source can be anhydrous ammonia or ammonium salts; anhydrous ammonia is preferred to avoid water introduction.

- The reaction yields intermediate dihydroxypiperidines, which are crucial precursors for further transformations.

Dehydration to Dihydropyridines

The dihydroxypiperidine intermediates undergo dehydration to form dihydropyridine isomers. This step involves:

- Treatment with dehydrating agents such as hydrogen chloride gas, concentrated hydrochloric acid (≥30%), or phosphorus trichloride (PCl₃) in acetic acid solvent.

- The dehydration is preferably conducted neat (without solvent) or in concentrated acid media at elevated temperatures (~80°C) for 1-2 hours.

- After dehydration, phase separation with toluene and aqueous acid layers facilitates isolation of the product.

Dehydrofluorination and Further Functionalization

Following dehydration, dehydrofluorination is performed to obtain the desired fluoromethyl-substituted piperidine derivatives. This step can be integrated with the previous steps in a single reaction vessel to enhance efficiency and reduce intermediate isolations.

Fluorination via Sulfur Tetrafluoride (SF4) Method

An alternative and effective fluorination method involves the use of sulfur tetrafluoride (SF4) in a stainless steel autoclave reactor:

- Starting from piperidine carboxylic acid derivatives, a mixture of trichloromethane, anhydrous hydrofluoric acid, and SF4 is used.

- The reaction is conducted under stirring and heating conditions (65-150°C) for 3 hours.

- By-products such as thionyl difluoride and unreacted SF4 are absorbed in alkali solution.

- The reaction mixture is neutralized with sodium hydroxide to pH 10, followed by organic solvent extraction (chloroform or dichloromethane).

- Distillation yields the trifluoromethyl piperidine product with purities around 95-99% and yields ranging from 54% to 75%, depending on the starting acid and conditions.

Formation of Hydrochloride Salt

The hydrochloride salt form of 2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine is typically prepared by:

- Treating the free base piperidine compound with a suitable hydrochloric acid source.

- Suitable HCl sources include methanol-HCl, ethanol-HCl, isopropyl alcohol-HCl, ethyl acetate-HCl, diethyl ether-HCl, aqueous HCl, dry HCl gas, ammonium chloride, acetyl chloride, and tri(C1-C6 alkyl)silyl chloride.

- The choice of solvent and HCl source affects the crystallinity and purity of the hydrochloride salt.

- This step is generally conducted at ambient temperature or slightly elevated temperatures, ensuring complete salt formation without decomposition.

Summary Table of Preparation Methods

Q & A

Basic: What are the recommended methods for synthesizing 2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride with high purity?

Answer:

Synthesis optimization should focus on reaction pathway design, starting material selection, and purification. Key steps include:

- Catalyst Screening : Test palladium- or nickel-based catalysts for cross-coupling reactions involving trifluoromethyl groups.

- Temperature Control : Maintain reaction temperatures between 50–80°C to balance reactivity and byproduct formation.

- Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity fractions (>95%).

- Safety : Follow protocols to avoid dust/aerosol formation during handling, as outlined in piperidine derivative safety guidelines .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

Stability is maximized by:

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers within a dry environment to prevent hydrolysis of the trifluoromethyl group .

- Handling Protocols : Use fume hoods, nitrile gloves, and NIOSH-approved respirators to minimize inhalation of particulates .

- Environmental Controls : Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Answer:

Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to:

- Model Transition States : Predict regioselectivity in nucleophilic substitution reactions at the piperidine ring.

- Screen Solvent Effects : Use COSMO-RS simulations to optimize solvent polarity for reaction efficiency.

- Validate Predictions : Cross-reference computational results with experimental kinetic data, as advocated by ICReDD’s reaction design framework .

Advanced: How can discrepancies between theoretical and observed spectroscopic data be resolved?

Answer:

Address inconsistencies via:

- Multi-Technique Validation : Compare NMR, IR, and X-ray crystallography data to confirm structural assignments.

- DFT Refinement : Adjust computational models (e.g., solvent dielectric constants) to align theoretical NMR chemical shifts with empirical results.

- Dynamic Effects : Account for conformational flexibility in solution-phase NMR using molecular dynamics simulations .

Basic: What safety protocols are critical when handling this compound?

Answer:

Critical measures include:

- PPE : Wear chemically resistant gloves (e.g., Viton®), safety goggles, and lab coats.

- Ventilation : Use local exhaust ventilation to maintain airborne concentrations below OSHA limits .

- Emergency Response : For spills, avoid water spray; collect material using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can degradation pathways be investigated under varying environmental conditions?

Answer:

Design experiments to:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light.

- Degradation Product Analysis : Use LC-MS/MS to identify hydrolyzed or oxidized byproducts (e.g., trifluoroacetic acid derivatives).

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Basic: Which analytical techniques are reliable for characterizing structural integrity?

Answer:

Standard methods include:

- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions on the piperidine ring.

- HPLC-PDA : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₉ClF₃N).

Advanced: How should inconsistent toxicity data be addressed in risk assessment?

Answer:

Mitigate contradictions via:

- In Vitro/In Vivo Correlation : Use hepatocyte models (e.g., HepG2 cells) to validate acute toxicity thresholds.

- Dose-Response Studies : Conduct repeated-dose experiments in rodent models to identify NOAEL (No Observed Adverse Effect Level).

- Regulatory Cross-Referencing : Align findings with OECD Test Guidelines and GHS hazard classification criteria .

Advanced: What reactor design considerations optimize large-scale synthesis?

Answer:

Scale-up requires:

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer for exothermic reactions.

- Catalyst Immobilization : Use packed-bed reactors with heterogeneous catalysts to improve reusability.

- Process Analytical Technology (PAT) : Integrate inline FTIR or Raman spectroscopy for real-time monitoring .

Basic: How can researchers ensure compliance with occupational exposure limits?

Answer:

- Air Monitoring : Use personal sampling pumps with silica gel tubes to measure airborne concentrations.

- Engineering Controls : Install HEPA filters in ventilation systems to capture particulates.

- Training : Conduct hazard communication (HazCom) sessions aligned with 29 CFR 1910.1200 standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。